molecular formula C10H21FNSi B14396617 CID 78060543

CID 78060543

Cat. No.: B14396617
M. Wt: 202.36 g/mol
InChI Key: ZTLXHQZFIFVDFA-UHFFFAOYSA-N
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Description

While specific data about its chemical structure, synthesis, or applications are absent from the provided evidence, general cheminformatics methodologies suggest that compounds like CID 78060543 are typically characterized using high-throughput screening (HTS) platforms, structural databases, and computational tools for polypharmacology studies . Such compounds are often analyzed for their selectivity, binding affinity, and functional activity across biological targets, particularly in drug discovery contexts .

Properties

Molecular Formula

C10H21FNSi

Molecular Weight

202.36 g/mol

InChI

InChI=1S/C10H21FNSi/c1-5-6-12-7-10(4)13(8-11)9(2)3/h5,9-10,12H,1,6-8H2,2-4H3

InChI Key

ZTLXHQZFIFVDFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](CF)C(C)CNCC=C

Origin of Product

United States

Chemical Reactions Analysis

CID 78060543 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other substituents.

Scientific Research Applications

CID 78060543 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or target disease-related molecules. In industry, this compound may be utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of CID 78060543 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied. For example, in a biological system, this compound may interact with signaling pathways, metabolic enzymes, or structural proteins to produce its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060543, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we outline key comparisons based on cheminformatics and pharmacological frameworks:

Structural Analogs

Structural analogs are defined by shared molecular scaffolds or substituents. For example:

  • (3-Bromo-5-chlorophenyl)boronic acid (PubChem CID: 53216313):
    • Molecular Formula : C₆H₅BBrClO₂
    • Properties : High GI absorption, BBB permeability, and moderate solubility (0.24 mg/mL) .
    • Key Differences : Unlike this compound, this compound contains a boronic acid group, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. Its bromo and chloro substituents confer distinct electronic properties .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid (PubChem CID: Similarity Score 0.87 to CID 53216313):
    • Molecular Formula : C₆H₄BBrCl₂O₂
    • Properties : Higher log Po/w (2.15) compared to CID 53216313, indicating greater lipophilicity. This influences membrane permeability and metabolic stability .
Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight Not available 235.27 g/mol 270.27 g/mol
Log Po/w (XLOGP3) Not available 2.15 2.87
Solubility (mg/mL) Not available 0.24 0.12
BBB Permeability Not available Yes No

Functional Analogs

Functional analogs share biological activity rather than structure. For instance:

  • Compound 3508 (): Activity: Selective D2 dopamine receptor (DAR) agonist with negligible activity at other DAR subtypes. Key Differences: Unlike this compound (assuming hypothetical CNS activity), Compound 3508 exhibits nanomolar EC₅₀ values for D2 activation, validated via HTS and functional assays .
  • Kappa Opioid Receptor Antagonists ():
    • Activity : Blockade of stress-induced behaviors (e.g., footshock).
    • Key Differences : These compounds often feature nitrogen-rich heterocycles, contrasting with boronic acid-containing analogs like CID 53216313 .

Research Findings and Methodological Insights

  • Cheminformatics Approaches : this compound would likely be profiled using databases like PubChem and tools such as PASS (Prediction of Activity Spectra for Substances) to predict biological targets .
  • HTS Platforms : highlights HTS workflows for identifying ligands with subtype selectivity, a framework applicable to this compound’s characterization .
  • Synthetic Accessibility : Analog synthesis (e.g., Pd-catalyzed cross-coupling for boronic acids) requires optimization of reaction conditions (e.g., solvent, temperature) to maximize yield .

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